molecular formula C16H16BrNO3S2 B12130095 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

Cat. No.: B12130095
M. Wt: 414.3 g/mol
InChI Key: CQBOPLZFIGBUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of a bromobenzyl group, a dioxidotetrahydrothiophenyl group, and a thiophene-2-carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of Dioxidotetrahydrothiophene: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophene moiety.

    Amidation: The final step involves the coupling of the bromobenzyl group and the dioxidotetrahydrothiophene with thiophene-2-carboxylic acid to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activities. Thiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug discovery research.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it could interact with biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or electronic devices, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor activity to produce a biological response.

    Pathway Modulation: Affecting signaling pathways involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog without the bromobenzyl and dioxidotetrahydrothiophene groups.

    Bromobenzyl Thiophene Derivatives: Compounds with similar bromobenzyl and thiophene structures but different substituents.

    Dioxidotetrahydrothiophene Derivatives: Compounds with the dioxidotetrahydrothiophene moiety but different functional groups.

Uniqueness

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is unique due to the combination of its bromobenzyl, dioxidotetrahydrothiophene, and thiophene-2-carboxamide groups. This unique structure could result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H16BrNO3S2

Molecular Weight

414.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C16H16BrNO3S2/c17-13-4-1-3-12(9-13)10-18(14-6-8-23(20,21)11-14)16(19)15-5-2-7-22-15/h1-5,7,9,14H,6,8,10-11H2

InChI Key

CQBOPLZFIGBUPB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.